Cas no 22304-78-5 (2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene)
2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,2-methyl-1,3-bis(2-propen-1-yloxy)-
- 2-methyl-1,3-bis(prop-2-enoxy)benzene
- 1,3-Bis-(allyloxy)-2-methyl-benzol
- 1,3-Bis-< allyloxy> -2-methyl-benzol
- 2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene
- AC1L6M3Y
- AC1Q2GCZ
- AC1Q57GR
- AG-J-39923
- AR-1E3332
- CTK4E9155
- NSC163153
- SureCN9768377
- 1,3-Bis(allyloxy)-2-methylbenzene
- VVYOIPIRQHKWIJ-UHFFFAOYSA-N
- 22304-78-5
- NSC-163153
- 1,3-diallyloxy-2-methylbenzene
- AKOS024322996
- SCHEMBL9768377
- DTXSID50303876
-
- Inchi: 1S/C13H16O2/c1-4-9-14-12-7-6-8-13(11(12)3)15-10-5-2/h4-8H,1-2,9-10H2,3H3
- InChI Key: VVYOIPIRQHKWIJ-UHFFFAOYSA-N
- SMILES: O(CC=C)C1C=CC=C(C=1C)OCC=C
Computed Properties
- Exact Mass: 204.11508
- Monoisotopic Mass: 204.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Color/Form: No date available
- Density: 0.973
- Melting Point: No date available
- Boiling Point: 296.2°C at 760 mmHg
- Flash Point: 110.9°C
- Refractive Index: 1.506
- PSA: 18.46
- LogP: 3.12460
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M867203-500mg |
2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene |
22304-78-5 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M867203-1g |
2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene |
22304-78-5 | 1g |
$ 95.00 | 2022-06-03 | ||
| TRC | M867203-5g |
2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene |
22304-78-5 | 5g |
$ 365.00 | 2022-06-03 |
2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene
Introduction to 2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene (CAS No. 22304-78-5) and Its Emerging Applications in Chemical Biology
2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene, identified by the chemical compound code CAS No. 22304-78-5, is a structurally intriguing molecule that has garnered significant attention in the field of chemical biology due to its unique aromatic framework and versatile functional groups. This compound, featuring a benzene ring substituted with two prop-2-enyl (allyl) ether groups at the 1 and 3 positions, along with a methyl group at the 2 position, presents a rich scaffold for further chemical manipulation and biological exploration. The presence of multiple reactive sites makes it a promising candidate for the development of novel pharmaceuticals, agrochemicals, and materials with specialized properties.
The molecular structure of 2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene exhibits a high degree of symmetry, which can be exploited for applications in supramolecular chemistry and polymer science. The prop-2-enyl ether moieties introduce both hydrophobicity and reactivity, allowing for facile coupling with other biomolecules or functional groups via cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. This reactivity has been leveraged in recent studies to develop novel conjugates for drug delivery systems and biosensors.
In recent years, the field of chemical biology has seen a surge in interest towards small molecules that can modulate biological pathways by interacting with specific targets. 2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene has been investigated for its potential as a scaffold in the design of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer metabolism. Preliminary studies suggest that derivatives of this compound can exhibit inhibitory effects on certain kinases by competing with ATP binding or by inducing conformational changes in the enzyme active site. Such findings are particularly exciting given the critical role that kinases play in cell signaling and proliferation.
Moreover, the allyl ether functionality in 2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene allows for photochemical reactions under specific wavelengths of light, making it an attractive candidate for applications in photodynamic therapy (PDT). PDT involves the use of photosensitizers that generate reactive oxygen species (ROS) upon irradiation, leading to targeted cell destruction. By incorporating this compound into drug formulations, researchers aim to develop more efficient and targeted therapies for various diseases, including cancer.
The synthetic accessibility of CAS No. 22304-78-5 is another key factor contributing to its popularity in research circles. The compound can be synthesized through a series of well-established organic reactions, starting from commercially available precursors such as anisole and allyl bromide. This ease of synthesis enables researchers to rapidly explore derivatives and analogs, accelerating the discovery process for new bioactive molecules.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene at the molecular level. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets, helping to guide the design of more effective derivatives. These computational studies are complemented by experimental efforts, which aim to validate theoretical predictions through spectroscopic techniques such as NMR spectroscopy and mass spectrometry.
The pharmacokinetic properties of this compound are also under investigation. Researchers are exploring how modifications to the molecular structure can influence absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, it may be possible to enhance bioavailability and reduce off-target effects, making CAS No. 22304-78-5 a more viable candidate for clinical applications.
In conclusion,2-methyl-1,3-bis(prop-2-en-1-yloxy)benzene represents a fascinating molecule with diverse applications across multiple disciplines within chemical biology. Its unique structural features offer opportunities for innovation in drug discovery, material science, and biotechnology. As research continues to uncover new possibilities for this compound and its derivatives,CAS No. 22304-78-5 is poised to remain at the forefront of scientific exploration.
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